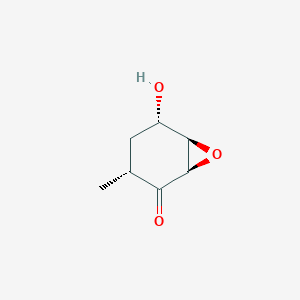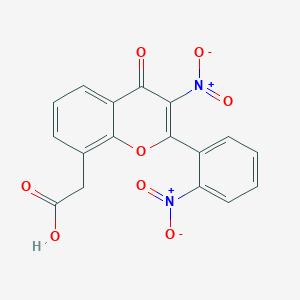
Inhibidor de Aminopeptidasa N
Descripción general
Descripción
Synthesis Analysis
APN inhibitors are designed to possess specific structural features to achieve high potency. These include an aryl hydrophobic function and a zinc-binding group, which are essential for effective inhibition. The synthesis strategies aim to enhance the interaction with the APN active site, particularly by targeting the enzyme's zinc-binding motif, which is crucial for its catalytic activity. The detailed synthesis analysis and structure-activity relationships of APN inhibitors provide insights into potential lead candidates for therapeutic development (Amin et al., 2018).
Molecular Structure Analysis
The molecular structure of APN inhibitors is characterized by their ability to interact with the metal ion(s) in the enzyme's active center, typically through non-covalent binding. This interaction is pivotal for the inhibitors' efficacy, as it directly impacts the enzyme's substrate processing capabilities. Effective APN inhibitors often mimic the substrate's structure, incorporating elements that bind to the enzyme's active site while resisting catalytic degradation. This mimicry is crucial for the selective inhibition of APN over other metalloenzymes (Mucha et al., 2010).
Chemical Reactions and Properties
APN inhibitors typically function by binding to the enzyme's active site, often through interactions with the zinc ion, which is a key component of the catalytic mechanism. This binding inhibits the enzyme's ability to process its natural substrates, effectively blocking its function. The chemical properties of these inhibitors, such as their stability, solubility, and reactivity, are optimized to enhance their efficacy and selectivity towards APN, minimizing off-target effects and improving their therapeutic index.
Physical Properties Analysis
The physical properties of APN inhibitors, including molecular weight, solubility, and form (solid, liquid, or gas), are critical for their bioavailability and therapeutic effectiveness. These properties are tailored to ensure that the inhibitors are adequately absorbed, distributed, metabolized, and excreted by the body, with a focus on maximizing their interaction with APN while minimizing potential toxicity and side effects.
Chemical Properties Analysis
APN inhibitors are characterized by their chemical stability, reactivity, and specificity towards the enzyme. The design of these inhibitors often involves the inclusion of hydrophobic groups and zinc-binding motifs, which are critical for their interaction with APN. The chemical properties of these compounds are finely tuned to enhance their binding affinity and inhibitory potency, ensuring that they effectively target APN in a therapeutic context without undue interference with other biological processes.
Aplicaciones Científicas De Investigación
Superar la resistencia al tratamiento antitumoral
Los inhibidores de la aminopeptidasa N (APN) se han identificado como herramientas potenciales para superar la resistencia al tratamiento del cáncer . En las células cancerosas, la inhibición de las aminopeptidasas, incluida la APN, causa el fenómeno denominado respuesta de privación de aminoácidos (AADR), una respuesta al estrés caracterizada por la regulación al alza de los transportadores de aminoácidos y las enzimas sintéticas y la activación de vías relacionadas con el estrés, como el factor nuclear kB (NFkB) y otros reguladores proapoptóticos, lo que lleva a la muerte de las células cancerosas por apoptosis .
Aumentar la muerte de las células tumorales
Se ha demostrado que la inhibición de APN aumenta la muerte de las células tumorales inducida por DR4 . Esto implica que los inhibidores de APN podrían servir como armas potenciales para superar la resistencia al tratamiento del cáncer .
Actividad antiproliferativa
Los inhibidores de APN han demostrado una actividad antiproliferativa selectiva contra las células cancerosas que expresan APN . Esto sugiere que estos inhibidores podrían utilizarse para controlar el crecimiento de ciertos tipos de células cancerosas .
Objetivo para el diseño de fármacos anticancerígenos
APN es una importante metaloexopeptidasa dependiente del zinc, que puede degradar la matriz extracelular y juega un papel importante en la invasión tumoral, la metástasis y la angiogénesis . Por lo tanto, se ha considerado como un objetivo adecuado para el diseño de fármacos anticancerígenos .
Aplicaciones en la industria alimentaria
En la industria alimentaria, específicamente en la panadería, la elaboración de cerveza y la elaboración de quesos, las aminopeptidasas se utilizan ampliamente para eliminar el amargor de los péptidos . Los inhibidores de estas enzimas han encontrado grandes aplicaciones clínicas contra diversas enfermedades como el cáncer, la diabetes y las infecciones virales .
Análisis de alto rendimiento de compuestos similares a fármacos
Los inhibidores de APN se han descubierto a través del análisis de alto rendimiento de cientos de miles de pequeñas moléculas . Esto sugiere que los inhibidores de APN podrían identificarse a partir de una amplia gama de compuestos potenciales similares a fármacos .
Mecanismo De Acción
Target of Action
Aminopeptidase N (APN), also known as CD13, is a membrane-bound enzyme that is upregulated in tumor vasculature and plays a significant role in angiogenesis . It is considered a promising anti-tumor target due to its involvement in tumor invasion, metastasis, and angiogenesis .
Mode of Action
Aminopeptidase N inhibitors, such as Ubenimex (also known as bestatin), function as competitive protease inhibitors . They bind to the catalytic pocket of CD13, inhibiting its function . These inhibitors prevent APN from cleaving neutral amino acids from the N-terminus of peptides, disrupting protein processing within cells .
Biochemical Pathways
The inhibition of APN affects several biochemical pathways. It disrupts peptide metabolism, leading to a phenomenon termed the amino acid deprivation response (AADR). This stress response is characterized by the upregulation of amino acid transporters and synthetic enzymes and activation of stress-related pathways such as nuclear factor kB (NFkB) and other pro-apoptotic regulators .
Pharmacokinetics
It’s known that these inhibitors can effectively prevent the pulmonary metastasis of certain cancer cells in vivo .
Result of Action
The inhibition of APN leads to cancer cell death by apoptosis . This is due to the stress response triggered by the disruption of peptide metabolism. Additionally, APN inhibition has been shown to augment DR4-induced tumor cell death, thus overcoming resistance to cancer treatment .
Action Environment
The action of Aminopeptidase N inhibitors can be influenced by various environmental factors. For instance, the efficacy of these inhibitors can be affected by the presence of other proteins that can mediate cell motility and adhesion . Furthermore, the inhibitors’ action can be influenced by the physiological environment of the tumor, including factors such as pH and the presence of other enzymes .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDDFQLIQRYMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



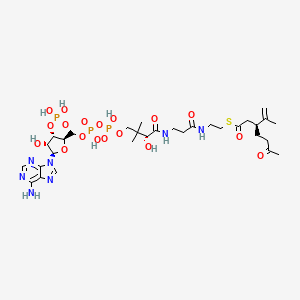

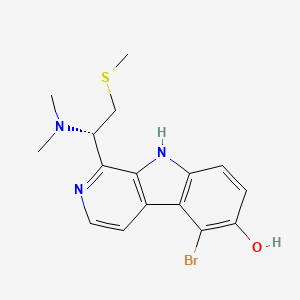

![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)
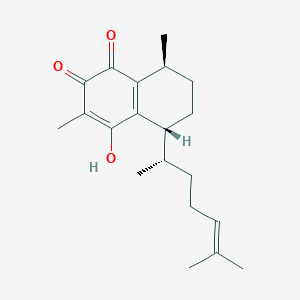

![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)
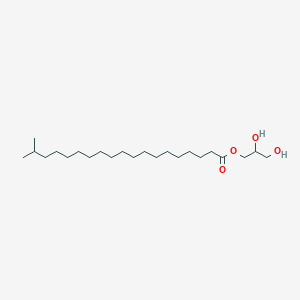
![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)
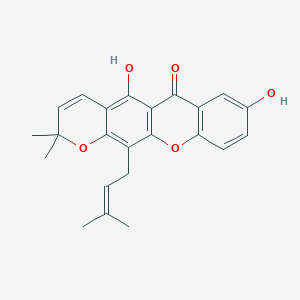
![(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione](/img/structure/B1244878.png)

